

Application Note: Quantification of Columbin using a Validated UPLC-MS/MS Method

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Compound of Interest

Compound Name: Columbin

Cat. No.: B1205583

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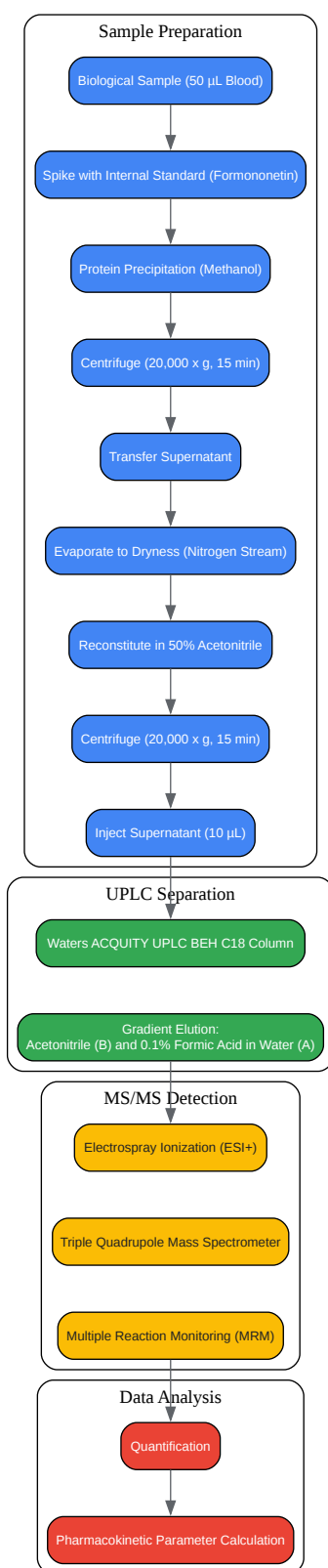
Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **Columbin** in biological matrices. The described protocol is crucial for researchers in pharmacology, pharmacokinetics, and drug development studying the absorption, distribution, metabolism, and excretion (ADME) of this furanoditerpenoid. The method demonstrates high precision, accuracy, and a short analysis time, making it suitable for high-throughput analysis.

Introduction

Columbin is a natural furanoditerpenoid compound isolated from plants like *Tinospora cordifolia*. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antitumor properties.^[1] To accurately assess its therapeutic potential and pharmacokinetic profile, a reliable and sensitive analytical method for its quantification in biological samples is essential. This document provides a detailed protocol for a validated UPLC-MS/MS method, enabling researchers to conduct pharmacokinetic and metabolism studies of **Columbin**.^{[2][3]}

Experimental Workflow



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Caption: Experimental workflow for **Columbin** quantification.

Experimental Protocols

Materials and Reagents

- **Columbin** reference standard
- Formononetin (Internal Standard, I.S.)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Dimethyl sulfoxide (DMSO)
- Ultrapure water
- Blank biological matrices (e.g., rat blood)

Instrumentation

- UPLC System: Waters ACQUITY UPLC System or equivalent.[\[2\]](#)[\[3\]](#)
- Mass Spectrometer: API 5500 Qtrap mass spectrometer or a comparable triple quadrupole instrument.

Preparation of Stock Solutions and Standards

- **Columbin** Stock Solution: Prepare a 20 mM stock solution of **Columbin** in DMSO.
- Internal Standard (I.S.) Stock Solution: Prepare a 10 mM stock solution of Formononetin in acetonitrile.
- Calibration Standards: Serially dilute the **Columbin** stock solution in 50% acetonitrile to prepare working solutions for calibration standards at final concentrations ranging from 1.22 nM to 2500 nM.

- Quality Control (QC) Samples: Prepare QC samples at low (9.77 nM), medium (156.25 nM), and high (1250 nM) concentrations in the same manner.

Sample Preparation Protocol

This protocol is optimized for a 50 µL blood sample volume.

- To a 50 µL aliquot of the blood sample, add 50 µL of the appropriate calibration standard or QC working solution (use 50% acetonitrile for blank samples).
- Add 160 µL of the internal standard working solution (0.2 µM Formononetin in acetonitrile) to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge the samples at 20,000 x g for 15 minutes.
- Carefully transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 80 µL of 50% acetonitrile.
- Centrifuge at 20,000 x g for another 15 minutes to pellet any remaining particulates.
- Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Method Parameters

UPLC Conditions

| Parameter | Value |
|--------------------|--|
| Column | Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 μ L |
| Column Temperature | 40°C |

| Analysis Time | 3.0 minutes |

Gradient Elution Program

| Time (min) | %A | %B |
|------------|----|----|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |

| 3.0 | 95 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |
|---------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Columbin) | m/z 359.1 → 109.1 |
| MRM Transition (I.S.) | m/z 269.1 → 226.1 |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

| Matrix | Linear Range (nM) | R ² | LLOQ (nM) | LLOD (nM) |
|--------|-------------------|----------------|-----------|-----------|
|--------|-------------------|----------------|-----------|-----------|

| Blood | 1.22 - 2500 | > 0.99 | 1.22 | 0.6 |

Precision and Accuracy

| Analyte | Spiked Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|----------|---------------------------|----------------------------|----------------------------|--------------|
| Columbin | 9.77 (Low QC) | 6.8 | 8.2 | 102.1 |
| | 156.25 (Mid QC) | 4.5 | 5.1 | 98.5 |

| | 1250 (High QC) | 3.9 | 4.3 | 99.2 |

Acceptance criteria for precision (%RSD) are $\leq 15\%$ and for accuracy are within 85-115%.

Extraction Recovery and Matrix Effect

| Analyte | Concentration (nM) | Extraction Recovery (%) | Matrix Effect (%) |
|----------|--------------------|-------------------------|-------------------|
| Columbin | 9.77 | 92.1 | 95.3 |
| | 156.25 | 93.5 | 96.8 |
| | 1250 | 94.2 | 97.1 |

| I.S. | 50 | 91.8 | 94.7 |

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and specific tool for the quantification of **Columbin** in biological matrices. The simple one-step protein precipitation extraction procedure and short run time allow for high-throughput analysis, making this method highly applicable for pharmacokinetic studies and other drug development applications. The validation data confirms that the method is reliable, accurate, and precise.

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References

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